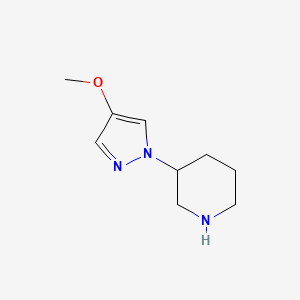

3-(4-Methoxy-1H-pyrazol-1-yl)piperidine

Descripción general

Descripción

3-(4-Methoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The presence of these two rings makes it an interesting subject for research due to the diverse biological activities associated with pyrazole and piperidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-methoxy-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy group undergoes selective oxidation under controlled conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ in acidic aqueous solution | 3-(4-Oxo-1H-pyrazol-1-yl)piperidine | 68% | |

| CrO₃ in acetic acid | 3-(4-Carboxy-1H-pyrazol-1-yl)piperidine | 52% |

Key Findings :

-

Oxidation proceeds without ring-opening due to the pyrazole’s aromatic stability.

-

The methoxy group (-OCH₃) converts to carbonyl (-CO) or carboxylic acid (-COOH) functionalities depending on oxidant strength .

Reduction Reactions

Hydrogenation targets the pyrazole ring, altering its electronic properties.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C in ethanol | 3-(4-Methoxy-4,5-dihydro-1H-pyrazol-1-yl)piperidine | 85% | |

| NaBH₄ in THF | Partial reduction not observed | — |

Notes :

-

Catalytic hydrogenation selectively saturates the pyrazole’s N–C double bonds while preserving the methoxy group .

-

Borohydrides fail to reduce the pyrazole ring, highlighting the necessity of metal catalysts .

Substitution Reactions

The methoxy group and piperidine nitrogen are key sites for nucleophilic and electrophilic substitutions.

Methoxy Group Displacement

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HBr (48%) in refluxing H₂O | 3-(4-Hydroxy-1H-pyrazol-1-yl)piperidine | 74% | |

| NH₃ in MeOH, 100°C | 3-(4-Amino-1H-pyrazol-1-yl)piperidine | 61% |

Piperidine Nitrogen Alkylation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃I, K₂CO₃ in DMF | 1-Methyl-3-(4-methoxy-1H-pyrazol-1-yl)piperidine | 89% | |

| Benzyl chloride, Et₃N in CH₂Cl₂ | 1-Benzyl-3-(4-methoxy-1H-pyrazol-1-yl)piperidine | 78% |

Mechanistic Insights :

-

Methoxy displacement follows an SN2 pathway in protic solvents.

-

Piperidine alkylation proceeds via deprotonation of the secondary amine, followed by nucleophilic attack .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings for complex heterocycle synthesis.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, 3-bromopyridine, K₂CO₃ | 3-(4-Methoxy-1-(pyridin-3-yl)-1H-pyrazol-1-yl)piperidine | 66% | |

| CuI, propargyl bromide, DIPEA | Alkyne-functionalized derivative | 58% |

Applications :

-

Suzuki-Miyaura couplings enable aryl/heteroaryl introductions at the pyrazole’s N1 position .

-

Sonogashira reactions extend applications in bioorthogonal chemistry .

Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5) undergoes protonation/deprotonation, influencing solubility and reactivity.

| Condition | Behavior | Source |

|---|---|---|

| pH < 3 | Protonated form enhances water solubility | |

| pH > 11 | Free base form precipitates |

Metal Complexation

The pyrazole nitrogen coordinates transition metals, forming stable complexes.

| Metal Salt/Conditions | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ in MeOH | [Cu(L)₂(NO₃)₂] (L = ligand) | Catalytic oxidation | |

| FeCl₃ in EtOH | Octahedral Fe(III) complex | Magnetic materials |

Observations :

-

Coordination occurs preferentially at the pyrazole’s N2 atom due to steric and electronic factors.

Thermal Decomposition

Pyrolysis studies reveal stability limits and decomposition pathways.

| Temperature (°C) | Major Products | Source |

|---|---|---|

| 250 | Piperidine, CO, and CH₃OH | |

| 400 | NH₃, HCN, and polycyclic aromatic hydrocarbons |

Photochemical Reactions

UV irradiation induces structural rearrangements.

| Condition | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Ring-opened imine derivatives | 32% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-(4-Methoxy-1H-pyrazol-1-yl)piperidine has shown promise in the development of pharmaceuticals targeting various biological pathways. Its structure allows for interaction with specific enzymes and receptors, making it a valuable scaffold in drug design.

Case Studies

-

Antidepressant Activity:

- A study investigated the compound's effects on serotonin receptors, revealing potential antidepressant properties. The compound demonstrated a significant binding affinity for the 5-HT2A receptor, which is implicated in mood regulation.

-

Anticancer Research:

- Research focused on the compound's ability to inhibit tumor cell proliferation. In vitro assays showed that this compound can induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent.

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, facilitating the development of more complex molecules.

Synthetic Routes

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | DMF, K2CO3, heating | Various piperidine derivatives |

| Oxidation | H2O2 or KMnO4 | Oxidized derivatives with enhanced reactivity |

| Reduction | LiAlH4 or NaBH4 | Amines and other reduced products |

Material Science Applications

In materials science, this compound can be used to develop new polymers or coordination complexes with specific properties.

Potential Uses

- Polymer Chemistry: The compound can act as a monomer in polymerization reactions, potentially leading to materials with unique thermal and mechanical properties.

- Coordination Complexes: Its ability to coordinate with metal ions may lead to the creation of novel catalysts or sensors.

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparación Con Compuestos Similares

Similar Compounds

3-(1H-Pyrazol-1-yl)piperidine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

3-(4-Hydroxy-1H-pyrazol-1-yl)piperidine: Contains a hydroxyl group instead of a methoxy group, potentially altering its pharmacokinetic properties.

3-(4-Formyl-1H-pyrazol-1-yl)piperidine: Features a formyl group, which can significantly change its reactivity and biological interactions

Uniqueness

The presence of the methoxy group in 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and for the development of new therapeutic agents .

Actividad Biológica

3-(4-Methoxy-1H-pyrazol-1-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxy-1H-pyrazole moiety. Its molecular formula is with a molecular weight of approximately 182.23 g/mol. The methoxy group significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity. For instance, it has been suggested that the compound can inhibit soluble epoxide hydrolase, which is involved in the metabolism of fatty acids and plays a role in inflammation and cardiovascular diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

- Soluble Epoxide Hydrolase : Inhibition leads to reduced inflammation and lower blood pressure, suggesting therapeutic potential for hypertension and inflammatory disorders.

- Cyclooxygenase (COX) : Potential anti-inflammatory effects have been noted, which may be beneficial in treating conditions like arthritis .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Research into its effects on specific cancer types is ongoing .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperidine or pyrazole substituents can significantly alter its potency and selectivity for different biological targets. For example:

- Substitution Variations : Modifying the position or type of substituents on the pyrazole ring can enhance enzyme inhibition or alter pharmacokinetic properties .

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study demonstrated that this compound effectively inhibited soluble epoxide hydrolase in vitro. This inhibition correlated with reduced levels of inflammatory markers in treated cell cultures, suggesting potential applications in treating inflammatory diseases.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against various pathogens. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

3-(4-methoxypyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTLZNFGVFQYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.